molecular formula C11H11BrN2O3 B8684585 1-{2-[(6-Bromopyridin-3-yl)oxy]ethyl}pyrrolidine-2,5-dione CAS No. 918146-57-3

1-{2-[(6-Bromopyridin-3-yl)oxy]ethyl}pyrrolidine-2,5-dione

Cat. No.: B8684585
CAS No.: 918146-57-3
M. Wt: 299.12 g/mol
InChI Key: ZZWKHYCVYGBUIA-UHFFFAOYSA-N
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Description

1-{2-[(6-Bromopyridin-3-yl)oxy]ethyl}pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C11H11BrN2O3 and its molecular weight is 299.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

918146-57-3

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

1-[2-(6-bromopyridin-3-yl)oxyethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C11H11BrN2O3/c12-9-2-1-8(7-13-9)17-6-5-14-10(15)3-4-11(14)16/h1-2,7H,3-6H2

InChI Key

ZZWKHYCVYGBUIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g (58 mmol) of 3-hydroxy-6-bromopyridine were dissolved in 40 ml of DMF and treated with 2.76 g (69 mmol) of sodium hydride (60% suspension in mineral oil). After stirring at room temperature for 1 h, 20 mg of 4-dimethylaminopyridine were added and the mixture was treated with 16.53 g (74.8 mmol) of methanesulfonic acid 2-(2,5-dioxopyrrolidin-1-yl)ethyl ester and heated to 100° C. for 3 h. Subsequently, the solvent was evaporated and the residue was taken up in water and extracted 4 times with ethyl acetate. The combined organic phases were dried and evaporated to dryness. The remaining material was purified by chromatography (silica gel, dichloromethane/methanol 98:2) followed by preparative HPLC (RP18, acetonitrile/water containing 0.1% TFA) to yield 10.8 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Quantity
16.53 g
Type
reactant
Reaction Step Three
Quantity
20 mg
Type
catalyst
Reaction Step Four

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